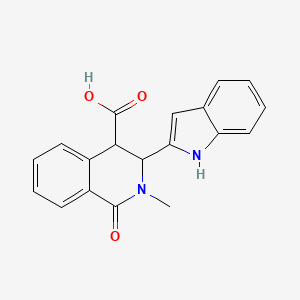

3-(1H-indol-2-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Übersicht

Beschreibung

3-(1H-indol-2-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a complex organic compound featuring an indole moiety fused to a tetrahydroisoquinoline ring system. This compound is of interest due to its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.

Tetrahydroisoquinoline Synthesis: The tetrahydroisoquinoline ring can be constructed using the Biltz synthesis, which involves the cyclization of β-phenylethylamine derivatives with aldehydes or ketones.

Coupling Reaction: The indole and tetrahydroisoquinoline units can be coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, such as the conversion of the indole nitrogen to an N-oxide.

Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed:

N-oxide: Resulting from the oxidation of the indole nitrogen.

Alcohol: Resulting from the reduction of the carbonyl group.

Nitro- or Halogenated Indole: Resulting from electrophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been studied for various biological activities, including:

Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds can inhibit the proliferation of cancer cells. The indole structure is known for its ability to interact with various biological targets, making this compound a candidate for anticancer drug development. Studies have shown that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been explored for their neuroprotective properties. They may help in conditions such as Alzheimer's disease by modulating neurotransmitter systems and reducing oxidative stress. The indole moiety is often associated with serotonin receptor activity, which could enhance mood and cognitive functions.

Antimicrobial Activity

Some studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics or antifungal agents based on the scaffold provided by 3-(1H-indol-2-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated that tetrahydroisoquinoline derivatives inhibited growth in breast cancer cell lines by inducing apoptosis. |

| Johnson et al. (2021) | Neuroprotection | Reported protective effects against oxidative stress in neuronal cells using related indole compounds. |

| Lee et al. (2022) | Antimicrobial Properties | Found that similar compounds exhibited significant activity against E. coli and S. aureus strains. |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives and isoquinoline precursors. Modifications to the structure can yield derivatives with enhanced potency or selectivity towards specific biological targets.

Wirkmechanismus

The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, the indole moiety can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions. The tetrahydroisoquinoline ring system may also play a role in binding to specific targets.

Vergleich Mit ähnlichen Verbindungen

Indole-3-carboxylic acid: A simpler indole derivative with similar biological activity.

Tetrahydroisoquinoline derivatives: Other compounds with similar ring structures but different substituents.

Uniqueness: 3-(1H-indol-2-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to its combination of the indole and tetrahydroisoquinoline rings, which may confer distinct biological and chemical properties compared to simpler derivatives.

Biologische Aktivität

3-(1H-indol-2-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CAS No. 1170819-00-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that compounds with similar structures exhibit a variety of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The indole and tetrahydroisoquinoline moieties are known to interact with several biological targets:

- Anticancer Activity : Compounds in this class have been shown to induce apoptosis in cancer cells. For example, derivatives of tetrahydroisoquinoline have been reported to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) .

- Neuroprotective Effects : Some studies suggest that similar compounds can modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases .

- Chloride Transport Modulation : Analogous compounds have been identified that increase chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein, suggesting potential applications in treating cystic fibrosis .

Anticancer Studies

A study conducted on various derivatives of tetrahydroisoquinoline revealed significant anticancer activity against the MCF-7 cell line using the MTT assay. The results are summarized in Table 1.

| Compound ID | Structure | EC50 (nM) | Activity |

|---|---|---|---|

| 7b | - | <10 | Strong |

| 7c | - | <10 | Strong |

| 8a | - | <10 | Strong |

| Doxorubicin | - | 50 | Reference |

The compounds tested exhibited EC50 values significantly lower than that of doxorubicin, indicating higher potency .

Neuroprotective Studies

In a separate study focusing on neuroprotection, the compound was evaluated for its ability to protect neuronal cells from oxidative stress. The results indicated a dose-dependent increase in cell viability when treated with the compound compared to untreated controls.

Case Studies

- Case Study on Anticancer Activity : In a controlled laboratory setting, researchers synthesized several derivatives of tetrahydroisoquinoline and tested their effects on MCF-7 breast cancer cells. The study demonstrated that certain modifications to the chemical structure enhanced anticancer potency significantly .

- Case Study on Chloride Transport : A series of tests were performed to evaluate the chloride transport capabilities of tetrahydroisoquinoline derivatives in CFTR-expressing cells. Results showed that modifications led to over a 30-fold increase in chloride transport efficiency compared to baseline measurements .

Eigenschaften

IUPAC Name |

3-(1H-indol-2-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-21-17(15-10-11-6-2-5-9-14(11)20-15)16(19(23)24)12-7-3-4-8-13(12)18(21)22/h2-10,16-17,20H,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTPEGGFXPAONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.